molecular formula C15H23NO3 B7637520 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid

3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid

Cat. No. B7637520
M. Wt: 265.35 g/mol
InChI Key: UJDWOPGCUVWTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid, also known as TBPB, is a chemical compound that has been studied for its potential applications in scientific research. TBPB belongs to a class of compounds known as positive allosteric modulators, which can enhance the activity of certain receptors in the brain and other tissues.

Mechanism of Action

3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid acts as a positive allosteric modulator of certain receptors, meaning that it can enhance the activity of these receptors without directly binding to them. 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and other processes. 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has also been shown to enhance the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In particular, 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain. 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has also been shown to enhance the activity of the TRPA1 ion channel, leading to increased sensitivity to pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid in laboratory experiments is its ability to enhance the activity of certain receptors without directly binding to them. This can allow researchers to study the effects of receptor activity in a more controlled manner. However, one limitation of using 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid is that it may not accurately reflect the effects of endogenous ligands or other compounds that directly bind to receptors.

Future Directions

There are many potential future directions for research on 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid and other positive allosteric modulators. One area of interest is the development of more selective modulators that can target specific receptors or ion channels. Another area of interest is the development of modulators that can enhance the activity of receptors or ion channels in specific brain regions or tissues. Additionally, researchers may investigate the potential therapeutic applications of 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid and other modulators in the treatment of neurological and psychiatric disorders.

Synthesis Methods

3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenyl)-2-hydroxyethyl ether, which is then reacted with chloroacetic acid to form 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid.

Scientific Research Applications

3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and physiology. In particular, 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to enhance the activity of certain receptors in the brain, including the GABA-A receptor and the TRPA1 ion channel.

properties

IUPAC Name

3-[[2-(4-tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)12-6-4-11(5-7-12)13(17)10-16-9-8-14(18)19/h4-7,13,16-17H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDWOPGCUVWTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid

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